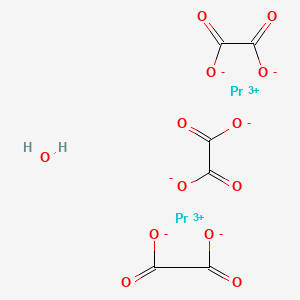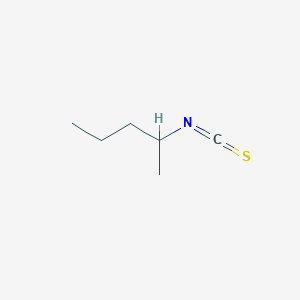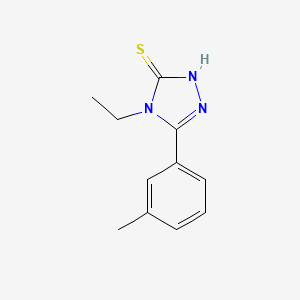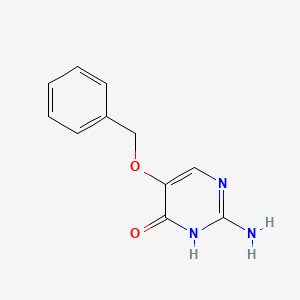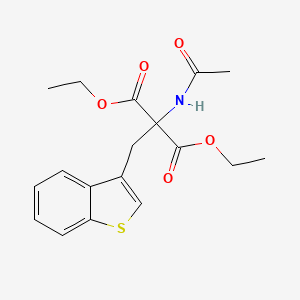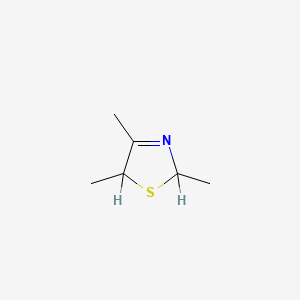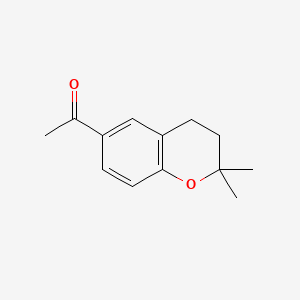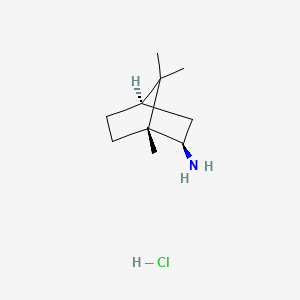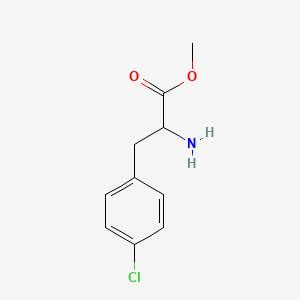
2-(3-甲氧基喹喔啉-2-基)丙酸
描述
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
科学研究应用
3-(3-Methoxyquinoxalin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its quinoxaline core.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
Target of Action
The primary target of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid is Thioredoxin Glutathione Reductase (TGR) from the parasite Schistosoma mansoni . TGR is an essential enzyme in the parasite, playing a crucial role in maintaining the redox balance. It is a promising drug target for schistosomiasis, a devastating, neglected disease .
Mode of Action
It is known that the compound forms a complex with tgr . This interaction could potentially inhibit the enzyme’s activity, disrupting the redox balance within the parasite.
Biochemical Pathways
The inhibition of TGR affects the thiol/selenol-dependent thioredoxin reductase pathways . These pathways are crucial for managing oxidative stress in organisms. Disruption of these pathways in Schistosoma mansoni can lead to an accumulation of reactive oxygen species, damaging the parasite’s cells and potentially leading to its death .
Pharmacokinetics
The compound’s molecular weight (23224) and formula (C12H12N2O3) suggest that it may have reasonable bioavailability
Result of Action
The result of the action of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid is the potential inhibition of TGR, leading to an imbalance in the redox state of Schistosoma mansoni. This can cause cellular damage and potentially death of the parasite .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Propanoic Acid Substitution:
Industrial Production Methods
Industrial production of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
化学反应分析
Types of Reactions
3-(3-Methoxyquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the methoxy group and propanoic acid moiety.
3-Methoxyquinoxaline: Lacks the propanoic acid moiety.
2-Methylquinoxaline: Has a methyl group instead of a methoxy group.
Uniqueness
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety, which can confer distinct chemical and biological properties
属性
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQZKAWWUSNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364073 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727682-53-3 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


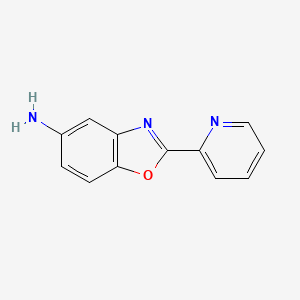

![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
